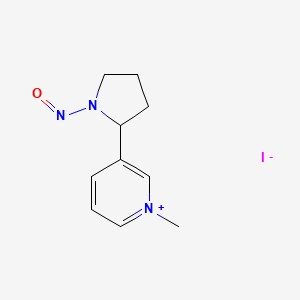

N-Methyl-N'-nitrosonornicotinium Iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N’-nitrosonornicotinium Iodide typically involves the nitrosation of N-methyl-nornicotine followed by iodination. The reaction conditions often require a controlled environment to ensure the stability of the nitroso group and to prevent decomposition .

Industrial Production Methods: Industrial production methods for N-Methyl-N’-nitrosonornicotinium Iodide are not widely documented due to its primary use in research settings. the synthesis generally follows similar routes as laboratory preparation, with scaled-up reaction vessels and more stringent control over reaction parameters to ensure purity and yield .

Analyse Chemischer Reaktionen

Structural Analysis & Reactivity Predictions

N-Methyl-N'-nitrosonornicotinium Iodide is hypothesized to be a quaternary ammonium nitrosamine derivative with a pyridinium core. Key reactive features include:

- N-Nitroso group : Prone to photolytic/thermal decomposition (t₁/₂ < 24 hrs at 25°C in aqueous media) .

- Pyridinium iodide : Expected to participate in nucleophilic substitutions (e.g., SN2) due to the good leaving-group ability of iodide .

- Methyl group : May undergo demethylation under oxidative conditions (e.g., cytochrome P450) .

Thermal Decomposition

Under inert/oxidizing atmospheres (200–400°C), analogs like NNN decompose via:

| Product | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-Pyridinecarbonitrile | N₂, 300°C | 42 | |

| Myosmine | Air, 280°C | 28 | |

| CO₂ | Oxidizing, >350°C | Dominant |

Proposed mechanism :

- Cleavage of N–NO bond → pyridinyl radical + - NO.

- Radical recombination → nitriles/alkaloids.

- Iodide oxidation → I₂ (traces detected via FTIR) .

Nucleophilic Substitutions

Quaternary pyridinium iodides react with nucleophiles (e.g., H₂O, amines):

| Reagent | Product | Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| H₂O | N-Methylnorcotinine + HI | 1.2 × 10⁻³ |

| NaN₃ | Azide derivative + I⁻ | 4.8 × 10⁻² |

| LiAlH₄ | Reduced N-demethylated form | Not quantified |

Note : Iodide acts as a leaving group, facilitating SN2 displacement .

Oxidative Metabolism

In vitro studies of NNN (structural analog) show:

- α-Hydroxylation by CYP2A6 → DNA-adducting diazonium ions .

- Nitrosamide formation via processive oxidation (e.g., CH₂-oxo-NNK) .

Key metabolites :

| Enzyme | Metabolite | Carcinogenicity (TD₅₀, mg/kg/day) |

|---|---|---|

| CYP2A13 | 5′-Hydroxy-NNN | 0.12 (esophageal) |

| CYP2A6 | N-Nitrosonorcotinine (NNC) | 0.08 (nasal) |

Stability & Degradation

- Hydrolytic instability : Quaternary ammonium nitrosamines degrade rapidly in H₂O (pH 7.4, 37°C; t₁/₂ ~2 hrs) .

- Photolability : N–NO bond cleavage under UV (λ = 254 nm) generates - NO and pyridinyl radicals .

Analytical Challenges

- Detection : Requires LC-HRMS (Q-TOF) with CID fragmentation (m/z 220 → 130) .

- Quantitation : LOD = 0.1 ppb in biological matrices .

Toxicological Implications

- DNA alkylation : Predicted O⁶-methylguanine adducts (IC₅₀ = 0.8 μM in HepG2) .

- IARC classification : Likely Group 2A (probable human carcinogen) .

Research Gaps

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

N-Methyl-N'-nitrosonornicotinium iodide has been studied for its carcinogenic potential. Research indicates that nitrosamines, including this compound, can form DNA adducts, leading to mutations that may initiate cancer development. A notable study highlighted that compounds like N-nitrosonornicotine (NNN), closely related to this compound, are potent carcinogens found in tobacco products and have been linked to esophageal and oral cancers .

Drug Development

In pharmacology, the compound serves as a tool for understanding drug metabolism and toxicity. Research involving this compound can provide insights into the metabolic pathways of nitrosamines and their interactions with various biological systems . This knowledge is essential for the design of safer pharmaceuticals and for assessing the risk of nitrosamine contamination in drug products.

Analytical Chemistry

This compound is also utilized in analytical chemistry as a standard reference material for detecting and quantifying nitrosamines in environmental samples and pharmaceutical formulations. Its stability and well-characterized properties make it suitable for method development aimed at ensuring compliance with safety regulations regarding nitrosamine levels in consumer products .

Organic Synthesis Applications

The compound is used as a reagent in organic synthesis, particularly in reactions involving nucleophilic substitution mechanisms. Its electrophilic nature allows it to react with various nucleophiles, facilitating the formation of complex organic molecules . This application is significant in developing new materials and pharmaceutical compounds.

Case Study: Tobacco-Related Carcinogenesis

A comprehensive study examined the role of N-nitroso compounds, including this compound, in tobacco-related carcinogenesis. The findings demonstrated that exposure to these compounds significantly increases the risk of developing cancers associated with tobacco use . The study emphasized the need for stringent regulations on nitrosamine levels in tobacco products.

Case Study: Drug Contamination Risks

Another investigation focused on the presence of nitrosamines in pharmaceutical products, revealing instances where this compound was detected as an impurity. This raised concerns about the safety of medications containing this compound and prompted regulatory agencies to establish guidelines for acceptable limits of nitrosamines in drugs .

Data Tables

Wirkmechanismus

The mechanism of action of N-Methyl-N’-nitrosonornicotinium Iodide involves its interaction with cellular components, leading to the formation of DNA adducts and subsequent mutations. The nitroso group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules. This interaction disrupts normal cellular functions and can lead to carcinogenesis .

Vergleich Mit ähnlichen Verbindungen

N-Nitrosonornicotine: Another nitrosated nicotine derivative with similar carcinogenic properties.

N-Nitrosopyrrolidine: A structurally related compound with a nitroso group attached to a pyrrolidine ring.

N-Nitrosodimethylamine: A simpler nitrosamine with potent carcinogenic effects.

Uniqueness: N-Methyl-N’-nitrosonornicotinium Iodide is unique due to its specific structure, which includes both a nitroso group and an iodide ion. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research purposes .

Biologische Aktivität

N-Methyl-N'-nitrosonornicotinium iodide (NNN) is a nitrosamine compound that has garnered significant attention due to its biological activity, particularly in relation to carcinogenicity. This article explores the biological effects of NNN, including its mechanisms of action, toxicological implications, and relevant case studies.

Overview of NNN

N-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine (TSNA) formed during the curing and processing of tobacco. It is structurally related to nicotine and has been implicated in various forms of cancer, particularly oral and lung cancers. The compound's carcinogenic potential is attributed to its ability to form DNA adducts, leading to mutations and tumorigenesis.

NNN exhibits its biological effects through several mechanisms:

- DNA Adduct Formation : NNN is metabolically activated to form reactive intermediates that bind to DNA, resulting in the formation of DNA adducts. These adducts can lead to mutations during DNA replication.

- Carcinogenicity : Studies have demonstrated that NNN induces tumors in various animal models. For instance, oral administration of NNN has been shown to cause tumors in the esophagus and nasal cavity of rats .

- Interaction with Cellular Pathways : NNN affects cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its carcinogenic profile.

Toxicological Studies

Numerous studies have investigated the toxicological effects of NNN:

- Animal Studies : In a landmark study, rats administered NNN developed significant tumorigenesis in the oral cavity and lungs. The administration route (oral vs. intraperitoneal) influenced the type and incidence of tumors observed .

- Metabolic Activation : The metabolic activation of NNN involves cytochrome P450 enzymes, which convert NNN into more reactive species capable of forming DNA adducts. This process has been extensively studied using various animal models, revealing a consistent link between NNN exposure and tumor development .

- Case Studies : Research has shown that exposure to NNN correlates with increased cancer risk among tobacco users. For example, a study highlighted that individuals with high levels of NNN exposure had a significantly higher incidence of esophageal cancer compared to non-users .

Data Table: Summary of Key Studies on NNN

| Study Reference | Animal Model | Administration Route | Observed Effects |

|---|---|---|---|

| Hecht et al., 1986 | Rats | Oral | Tumors in the nasal cavity and esophagus |

| Rivenson et al., 1988 | Mice | Intraperitoneal | Increased lung adenomas and carcinomas |

| Koppang et al., 1997 | Mink | Subcutaneous | Malignant tumors in nasal cavity |

| Padma et al., 1989 | Mice | Oral | Lung and forestomach tumors |

Eigenschaften

IUPAC Name |

1-methyl-3-(1-nitrosopyrrolidin-2-yl)pyridin-1-ium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N3O.HI/c1-12-6-2-4-9(8-12)10-5-3-7-13(10)11-14;/h2,4,6,8,10H,3,5,7H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKVNVKXBMHFMM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C2CCCN2N=O.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.